1-(4-Formylphenyl)azetidine-3-carboxylic acid

Übersicht

Beschreibung

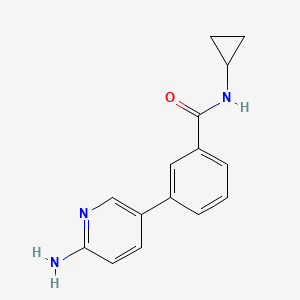

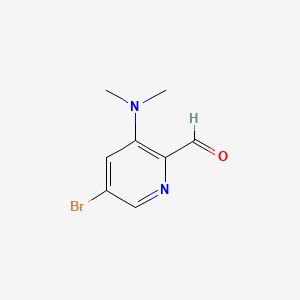

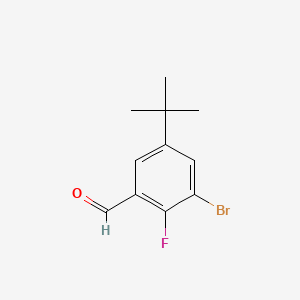

1-(4-Formylphenyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1355248-05-3. It has a molecular weight of 205.21 and its IUPAC name is 1-(4-formylphenyl)-3-azetidinecarboxylic acid .

Synthesis Analysis

The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxylic acid involves a two-step reaction. The first stage involves the reaction of 1-(4-formylphenyl)azetidine-3-carboxylic acid with potassium carbonate in N,N-dimethyl-formamide at 0℃ for 10 minutes. This is followed by the addition of methyl iodide at 0℃. The resulting reaction mixture is stirred at room temperature for 2 hours under a nitrogen atmosphere .Molecular Structure Analysis

The InChI code for 1-(4-Formylphenyl)azetidine-3-carboxylic acid is 1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15). The InChI key is JBVARJKZZNPSDV-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

1-(4-Formylphenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 . Azetidines and their derivatives, like this compound, are valuable in pharmaceutical and agrochemical research .

Azetidines are considered important yet undeveloped in synthetic chemistry, despite their ubiquity in natural products and importance in medicinal chemistry . They are apt as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .

-

New [2+2] Cycloaddition Reactions for Azetidine Synthesis : This involves the invention of new [2+2] cycloaddition reactions for the synthesis of azetidines . The [2+2] cycloaddition is a type of cycloaddition with two π bonds and is used extensively in organic chemistry for the synthesis of cyclic compounds.

-

Applications of Metalated Azetidines : Metalated azetidines can be used in various chemical reactions . The metalation process involves the introduction of a metal atom into a molecule, which can significantly alter the reactivity of the molecule and enable new types of chemical transformations.

-

Practical C(sp3)–H Functionalization : This refers to the functionalization of C(sp3)–H bonds in azetidines . C–H functionalization is a type of reaction where a carbon–hydrogen bond is replaced by a carbon–X bond (where X is any atom other than hydrogen). This can be used to modify the structure of the azetidine molecule and create new compounds with different properties.

-

Facile Opening with Carbon Nucleophiles : Azetidines can be easily opened with carbon nucleophiles . This means that the azetidine ring can be broken open by a molecule (the nucleophile) that donates an electron pair to form a new chemical bond. This can be used to create a wide variety of new compounds.

-

Application of Azetidines in Polymer Synthesis : Azetidines can also be used in the synthesis of polymers . Polymers are large molecules made up of repeating subunits, and azetidines can be used as one of these subunits to create polymers with unique properties.

-

Drug Discovery : Azetidines have been used as motifs in drug discovery . Their unique structure and reactivity make them useful in the development of new pharmaceuticals .

-

Polymerization : Azetidines can be used in polymer synthesis . They can serve as building blocks in the creation of polymers with unique properties .

-

Chiral Templates : Azetidines can be used as chiral templates . Chirality is a property of asymmetry important in several branches of science. The presence of an asymmetric carbon center is one of several structural features that induce chirality in organic and inorganic molecules .

-

Synthetic Methodology : Azetidines have been used in the development of new synthetic methodologies . Their unique reactivity has been exploited to create new chemical transformations .

-

Functionalization of Azetidines : The reaction type used for functionalization of azetidines has been a focus of recent research . Functionalization refers to the process of adding functional groups to a molecule to change its chemical properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

1-(4-formylphenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVARJKZZNPSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742808 | |

| Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Formylphenyl)azetidine-3-carboxylic acid | |

CAS RN |

1355248-05-3 | |

| Record name | 1-(4-Formylphenyl)-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Formylphenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B581603.png)